Ethosuximide-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

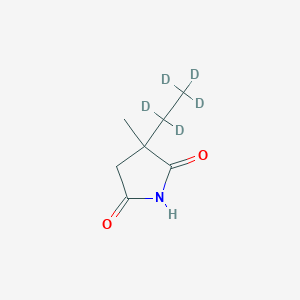

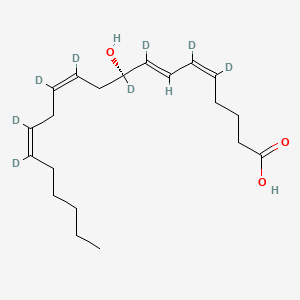

Ethosuximide-d5 is a deuterated form of ethosuximide, a medication primarily used to treat absence seizures. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .

Métodos De Preparación

The synthesis of ethosuximide-d5 involves several steps, starting with diethyl methylmalonate as the raw material. The isotope deuterium is introduced using iodoethane-d5. The synthesis includes selective reduction with lithium tri-tert-butoxyaluminum hydride, iodination, cyaniding with trimethylsilyl cyanide, hydrolysis with sodium hydroxide, and high-temperature cyclization . This method is efficient, with a high purity of 99.5% and an isotopic abundance of 98.8% .

Análisis De Reacciones Químicas

Ethosuximide-d5, like its non-deuterated counterpart, undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for ethosuximide.

Reduction: Selective reduction is a key step in its synthesis.

Substitution: The compound can undergo substitution reactions, particularly during its synthesis when iodoethane-d5 is used to introduce deuterium. Common reagents include lithium tri-tert-butoxyaluminum hydride for reduction and trimethylsilyl cyanide for cyaniding. The major products formed are intermediates that lead to the final deuterated ethosuximide.

Aplicaciones Científicas De Investigación

Ethosuximide-d5 is extensively used in scientific research, particularly in pharmacokinetic studies to understand the metabolism and distribution of ethosuximide in the body . It is also used in drug delivery systems, such as ethosuximide-loaded bismuth ferrite nanoparticles, which show promise in treating epilepsy by enhancing drug efficacy and targeting delivery to the brain . Additionally, this compound is used in studies exploring its potential antidepressant effects, although results have been inconclusive .

Mecanismo De Acción

Ethosuximide-d5 exerts its effects by binding to T-type voltage-sensitive calcium channels. These channels mediate the entry of calcium ions into excitable cells, which is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression . By blocking these channels, this compound suppresses the paroxysmal spike and wave activity associated with absence seizures .

Comparación Con Compuestos Similares

Ethosuximide-d5 belongs to the succinimide family of anticonvulsants, which also includes methsuximide and phensuximide . Compared to these compounds, this compound is particularly noted for its high purity and isotopic labeling, making it unique for pharmacokinetic studies. Methsuximide and phensuximide are also used to treat seizures but have different side effect profiles and pharmacokinetic properties .

Propiedades

IUPAC Name |

3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-WNWXXORZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10820127.png)

![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)